Pan-Potentiation Across All GluN2 Subtypes vs. Subtype-Selective Modulators
UBP646 potentiated all four GluN1/GluN2 subtypes (GluN2A, GluN2B, GluN2C, GluN2D) with maximal effect observed at GluN1/GluN2D [1]. In contrast, UBP512 potentiated only GluN1/GluN2A while inhibiting GluN1/GluN2C and GluN1/GluN2D with IC50 values of 51 μM and 46 μM, respectively [2]. UBP551 selectively potentiated GluN1/GluN2D but inhibited GluN2A-C with IC50 values of 9.7 μM, 9.4 μM, and 15 μM [3]. CIQ selectively potentiated GluN2C and GluN2D with an EC50 of ~3 μM but had no effect on GluN2A or GluN2B [4].
| Evidence Dimension | Subunit potentiation profile |
|---|---|
| Target Compound Data | Potentiates all four GluN2 subtypes (A, B, C, D) |
| Comparator Or Baseline | UBP512: GluN2A PAM only; UBP551: GluN2D PAM only; CIQ: GluN2C/D PAM only |
| Quantified Difference | UBP646 is the only pan-potentiator among these analogs |
| Conditions | Two-electrode voltage clamp in Xenopus oocytes expressing recombinant NMDA receptors; 10 μM L-glutamate + 10 μM glycine |
Why This Matters
For experimental systems where native receptor subunit composition is heterogeneous or undefined, UBP646 ensures potentiation of all possible GluN2-containing receptors, eliminating the risk of missed activity due to subtype mismatch.
- [1] Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Skifter DA, Jane DE, Monaghan DT. A novel family of negative and positive allosteric modulators of NMDA receptors. J Pharmacol Exp Ther. 2010 Dec;335(3):614-21. doi: 10.1124/jpet.110.174144. View Source
- [2] Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Skifter DA, Jane DE, Monaghan DT. A novel family of negative and positive allosteric modulators of NMDA receptors. J Pharmacol Exp Ther. 2010 Dec;335(3):614-21. doi: 10.1124/jpet.110.174144. (IC50 values for UBP512 from results text). View Source
- [3] Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Skifter DA, Jane DE, Monaghan DT. A novel family of negative and positive allosteric modulators of NMDA receptors. J Pharmacol Exp Ther. 2010 Dec;335(3):614-21. doi: 10.1124/jpet.110.174144. (IC50 values for UBP551 from results text). View Source
- [4] Mullasseril P, Hansen KB, Vance KM, Ogden KK, Yuan H, Kurtkaya NL, Santangelo R, Orr AG, Le P, Vellano KM, Liotta DC, Traynelis SF. A subunit-selective potentiator of NR2C- and NR2D-containing NMDA receptors. Nat Commun. 2010 Oct 5;1:90. doi: 10.1038/ncomms1085. View Source
